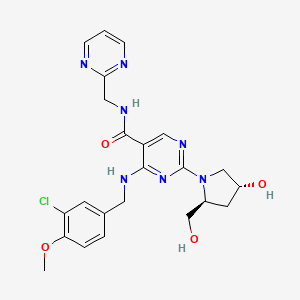
AURKA-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AURKA-IN-12 is a novel AURKA inhibitor, reducing clonogenicity, arresting the cell cycle at the G2/M phase, and inducing caspase-mediated apoptotic cell death in HCT116 human colon cancer cells.
Applications De Recherche Scientifique
Molecular Mechanisms and Cancer Therapy Opportunities
Aurora kinase A (AURKA) is a serine/threonine kinase crucial for cell division, showing higher expression in multiple tumor types. AURKA's activation plays a significant role in various cancers. Its substrates, some being mitosis regulators, tumor suppressors, or oncogenes, are altered by AURKA-mediated phosphorylation. This evidence supports AURKA as a target for cancer therapy, with small molecule inhibitors (AKIs) being tested in clinical trials (Du et al., 2021).
Metabolic Reprogramming in Glioblastoma
AURKA inhibition in glioblastoma (GBM) results in metabolic reprogramming. AURKA inhibition suppresses glycolysis and enhances fatty acid oxidation (FAO), suggesting a potential novel therapy against recalcitrant malignancies when combined with FAO inhibitors (Nguyen et al., 2021).
Synthetic Lethal Targeting in Precision Cancer Medicine
AURKA is identified as a synthetic lethal partner of multiple tumor suppressors. Leveraging synthetic lethality in cancer treatment, especially targeting mutant tumor suppressors, AURKA emerges as a significant player. This approach is crucial for pharmacological targeting of theoretically undruggable mutant tumor suppressors (Mou et al., 2021).
Centriolar Satellites and Ciliary Functions
AURKA has extensive interactions with centriolar satellites, regulating its ciliary functions. These satellites are vital for the proteostatic regulation of AURKA, affecting its activity and localization in quiescent cells. This interaction is crucial for understanding AURKA's spatiotemporal regulation and its role in ciliary functions (Arslanhan et al., 2021).
Drug Resistance and Expression Analysis
AURKA's overexpression in various cancers contributes to drug resistance. An integrated pan-cancer analysis of AURKA expression revealed its role in prognosis and drug resistance, emphasizing its significance in therapeutic approaches (Miralaei et al., 2021).
Synergistic Antitumor Effect in Squamous Cell Carcinoma
Combining AURKA and WEE1 inhibition demonstrated synergistic antitumor effects in head and neck squamous cell carcinoma (HNSCC) models. This combination strategy is promising for TP53-mutated cancers, offering a new therapeutic avenue (Lee et al., 2019).
Enhanced Radiosensitivity in Lung Cancer
AURKA inhibition enhances radiosensitivity in certain lung cancer cell lines. The expression of AURKA correlates with decreased survival in non-small cell lung cancer (NSCLC), highlighting its potential as a target in combination with radiotherapy (Liu et al., 2019).
Kinase-Independent Functions in DNA Replication Initiation
AURKA has a kinase-independent function in DNA replication initiation. Allosteric inhibitors of AURKA, unlike catalytic inhibitors, block the G1-S cell cycle transition, revealing a new avenue for cancer therapy (Almeida et al., 2020).
Non-Mitotic Functions in Cancer
Beyond its role in mitosis, AURKA has several non-mitotic roles, such as in DNA repair, cell migration, and mitochondrial dynamics. Understanding these roles can enhance pharmacological strategies against AURKA overexpression in cancers (Bertolin & Tramier, 2019).
Autophagic Cell Death and Radiosensitivity in NSCLC
The AURKA-CXCL5 axis plays a crucial role in NSCLC autophagy, affecting the sensitivity of NSCLC cells to radiotherapy. This axis is a potential target for combating NSCLC resistance to radiotherapy (Wang et al., 2021).
Propriétés
Nom du produit |
AURKA-IN-12 |
|---|---|
Formule moléculaire |
C18H17N3O3 |
Poids moléculaire |
323.352 |
Nom IUPAC |
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol |
InChI |
InChI=1S/C18H17N3O3/c1-23-11-7-8-13(17(9-11)24-2)15-10-14(20-18(19)21-15)12-5-3-4-6-16(12)22/h3-10,22H,1-2H3,(H2,19,20,21) |
Clé InChI |
PKYZIHREDNYUQC-UHFFFAOYSA-N |
SMILES |
OC1=CC=CC=C1C2=NC(N)=NC(C3=CC=C(OC)C=C3OC)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AURKA-IN-12 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-anilino-6-[6-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]-N-methylquinoline-3-carboxamide](/img/structure/B1192181.png)

